

(+)-SHIN1 CAS number and chemical properties

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731

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An In-Depth Technical Guide to (+)-SHIN1

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

(+)-SHIN1, also known as (+)-RZ-2994, is the active enantiomer of the dual SHMT1/2 inhibitor, SHIN1.^{[1][2]} It is a synthetic small molecule with the following properties:

Property	Value
CAS Number	2443966-90-1[1][2]
Molecular Formula	C ₂₄ H ₂₄ N ₄ O ₂ [1]
Molecular Weight	400.47 g/mol
IUPAC Name	6-amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)-pyrano[2,3-c]pyrazole-5-carbonitrile
Appearance	White to off-white solid
Solubility	Soluble in DMSO (≥ 100 mg/mL)
Purity	≥98%
Storage	Store at -20°C

Mechanism of Action

(+)-SHIN1 is a potent, dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are crucial for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The 5,10-CH₂-THF produced is a key one-carbon donor for various biosynthetic pathways, most notably the de novo synthesis of purines and thymidylate.

By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** effectively depletes the cellular pool of one-carbon units, leading to a reduction in purine biosynthesis. This disruption of nucleotide synthesis ultimately results in the inhibition of cell proliferation, particularly in cancer cells that have a high demand for nucleotides to support rapid growth and division.

Figure 1. Mechanism of action of **(+)-SHIN1**.

Quantitative Biological Data

The inhibitory activity of SHIN1 (racemic mixture) and the cell growth inhibitory effects of **(+)-SHIN1** have been quantified in various assays.

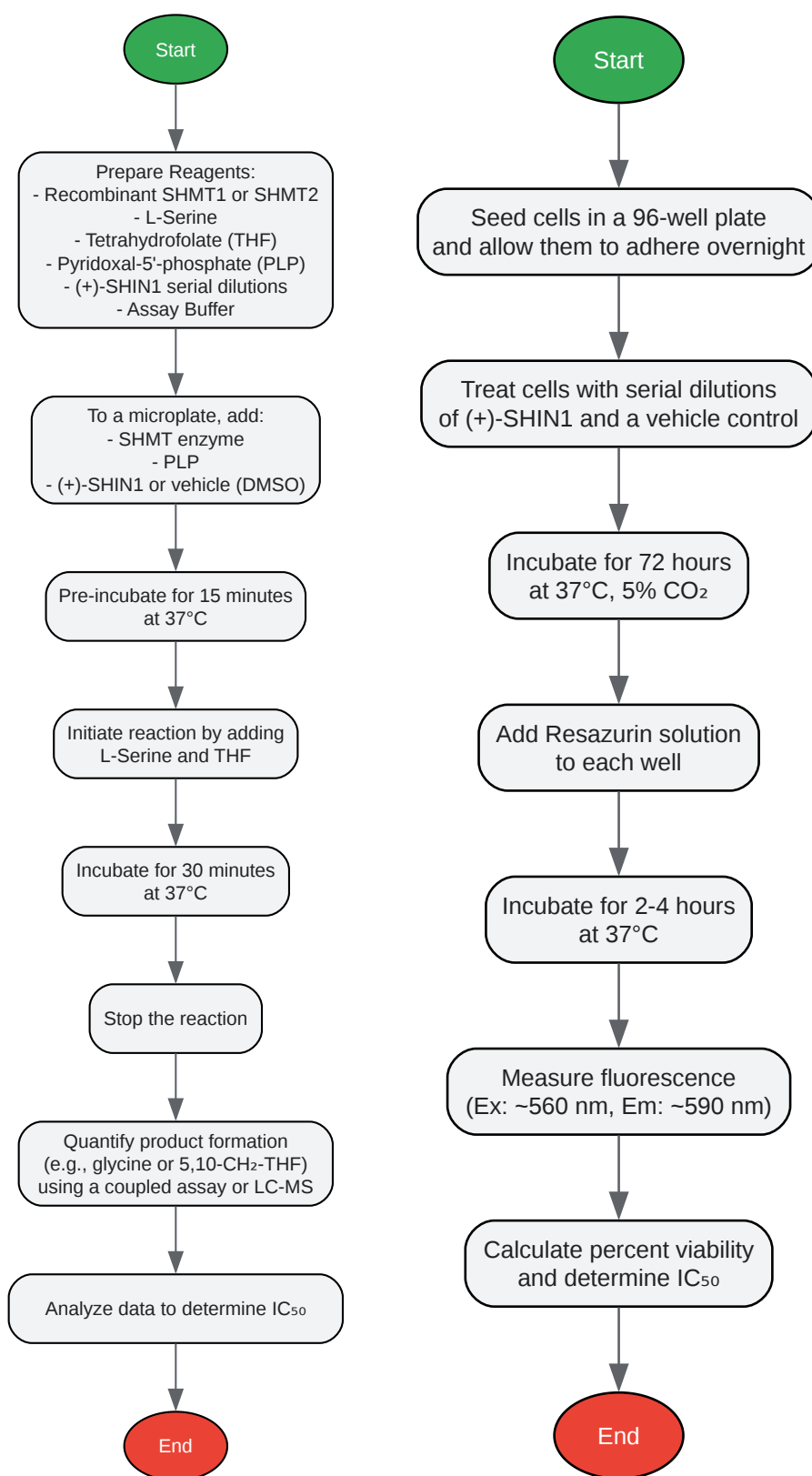
Target/Cell Line	IC ₅₀ Value	Notes
SHMT1 (human, enzymatic)	5 nM (racemate)	In vitro enzymatic assay.
SHMT2 (human, enzymatic)	13 nM (racemate)	In vitro enzymatic assay.
HCT-116 (SHMT2 deletion)	< 50 nM	Cell growth inhibition by (+)-SHIN1.
HCT-116 (wild-type)	870 nM	Cell growth inhibition by (+)-SHIN1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SHMT Enzymatic Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the enzymatic inhibitory activity of **(+)-SHIN1** against SHMT1 and SHMT2.



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References

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